(24S)-7alpha,24-dihydroxycholest-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(24S)-7alpha,24-dihydroxycholest-4-en-3-one is a bile acid metabolite that plays a significant role in cholesterol metabolism. This compound is characterized by its unique structure, which includes hydroxyl groups at the 7alpha and 24 positions and a ketone group at the 3 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (24S)-7alpha,24-dihydroxycholest-4-en-3-one typically involves multiple steps, starting from cholesterol or its derivatives. One common method includes the oxidation of cholesterol to form 7alpha-hydroxycholesterol, followed by further oxidation to introduce the 24-hydroxy group. The reaction conditions often involve the use of specific oxidizing agents and catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial enzymes to catalyze the hydroxylation reactions. These methods are advantageous due to their specificity and efficiency in producing the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
(24S)-7alpha,24-dihydroxycholest-4-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield additional hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
(24S)-7alpha,24-dihydroxycholest-4-en-3-one has been extensively studied for its applications in various fields:
Wirkmechanismus
The mechanism of action of (24S)-7alpha,24-dihydroxycholest-4-en-3-one involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes involved in cholesterol metabolism, such as cholesterol 24-hydroxylase. This enzyme catalyzes the conversion of cholesterol to 24S-hydroxycholesterol, which is further metabolized and excreted . The compound also modulates the activity of NMDA receptors, influencing neuronal function and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(24S)-7alpha,24-dihydroxycholesterol: This compound shares a similar structure but lacks the ketone group at the 3 position.
24S-hydroxycholesterol: Another related compound involved in cholesterol metabolism, differing by the absence of the 7alpha-hydroxy group.
Uniqueness
(24S)-7alpha,24-dihydroxycholest-4-en-3-one is unique due to its specific hydroxylation pattern and the presence of a ketone group.
Eigenschaften
CAS-Nummer |
2260669-16-5 |
---|---|
Molekularformel |
C27H44O3 |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-17-[(2R,5S)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O3/c1-16(2)23(29)9-6-17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h14,16-17,20-25,29-30H,6-13,15H2,1-5H3/t17-,20-,21+,22+,23+,24-,25+,26+,27-/m1/s1 |
InChI-Schlüssel |
LFFHZNXDGBQZCO-GXKBHXPCSA-N |
Isomerische SMILES |
C[C@H](CC[C@@H](C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C |
Kanonische SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.